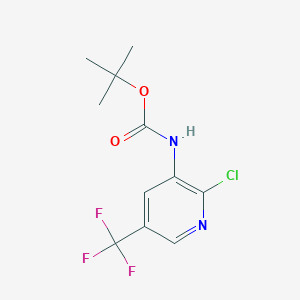
tert-Butyl 2-chloro-5-(trifluoromethyl)pyridin-3-ylcarbamate
Vue d'ensemble
Description
Tert-Butyl 2-chloro-5-(trifluoromethyl)pyridin-3-ylcarbamate (TBCP) is an important intermediate in the synthesis of several biologically active compounds. It is a structural isomer of the widely used tert-butyl carbamate (TBC), and is a useful reagent for the preparation of diverse molecules. TBCP has been extensively studied for its potential applications in medicinal chemistry, and its use in the synthesis of a variety of pharmaceuticals has been reported.
Applications De Recherche Scientifique
Process Development and Synthesis
A practical and scalable synthesis of (S)-tert-butyl 1-oxo-1-(1-(pyridin-2-yl)cyclopropylamino)propan-2-ylcarbamate, an intermediate in the manufacture of a lymphocyte function-associated antigen 1 inhibitor, was developed via an efficient one-pot, two-step telescoped sequence. This process shows the compound's significance in medicinal chemistry for the development of pharmaceutical agents (Wenjie Li et al., 2012).
Synthesis and Regioselectivity Studies
A study on the synthesis of a series of 1-tert-butyl-3(5)-(trifluoromethyl)-1H-pyrazoles from 4-alkoxy-1,1,1-trifluoro-3-alken-2-ones demonstrated the versatility of tert-butyl 2-chloro-5-(trifluoromethyl)pyridin-3-ylcarbamate derivatives in producing compounds with potential biological activity, showing the compound's utility in organic synthesis and the exploration of regioselectivity in chemical reactions (M. Martins et al., 2012).
Antimalarial Activity
Structure-activity relationship studies involving trifluoromethyl-substituted pyridine and pyrimidine analogues, including compounds related to tert-butyl 2-chloro-5-(trifluoromethyl)pyridin-3-ylcarbamate, identified JPC-3210 as a lead compound for malaria treatment and prevention due to its superior in vitro antimalarial activity and in vivo efficacy, highlighting the compound's potential in the development of new antimalarial drugs (M. Chavchich et al., 2016).
Antitumor Activity
The design and structural characterization of novel 1,2,4-oxadiazole and trifluoromethylpyridine derivatives, starting from compounds including tert-butyl 2-chloro-5-(trifluoromethyl)pyridin-3-ylcarbamate, explored their potential medical applications. In vitro anti-cancer activity assessments showed promising results for certain derivatives, indicating the compound's relevance in the search for new anticancer agents (Catalin V. Maftei et al., 2016).
Propriétés
IUPAC Name |
tert-butyl N-[2-chloro-5-(trifluoromethyl)pyridin-3-yl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12ClF3N2O2/c1-10(2,3)19-9(18)17-7-4-6(11(13,14)15)5-16-8(7)12/h4-5H,1-3H3,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBRYVBRQINXRQZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=C(N=CC(=C1)C(F)(F)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClF3N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
tert-Butyl 2-chloro-5-(trifluoromethyl)pyridin-3-ylcarbamate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-[(2,6-Dichlorophenyl)sulfonyl]cyclohexan-1-amine hydrochloride](/img/structure/B1457806.png)

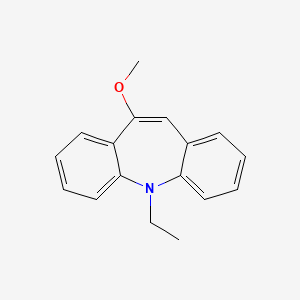
![4-Chloro-6-methyl-1H-pyrazolo[4,3-c]pyridine](/img/structure/B1457810.png)
![1-Oxa-7-azaspiro[4.5]decane hydrochloride](/img/structure/B1457811.png)

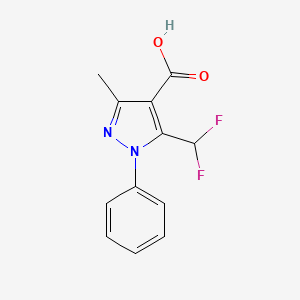
![4-[2-(Cyclohexylsulfanyl)ethyl]piperidine hydrochloride](/img/structure/B1457817.png)
![3-[(2,6-Dichlorophenyl)sulfanyl]pyrrolidine hydrochloride](/img/structure/B1457818.png)
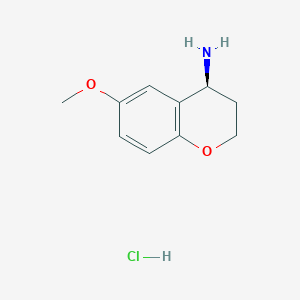

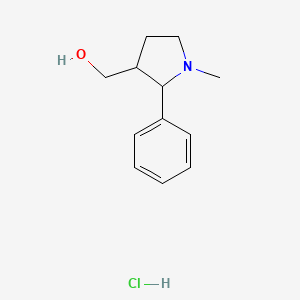

![[8-(trifluoromethyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methanamine](/img/structure/B1457827.png)